5-Iodo-4,6-dimethylpyrimidin-2-amine

Beschreibung

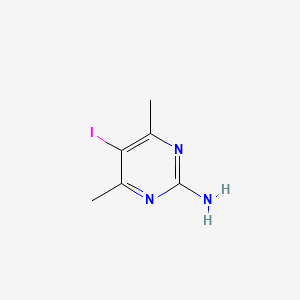

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLWQPITVHTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347236 | |

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-47-8 | |

| Record name | 5-Iodo-4,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Iodo 4,6 Dimethylpyrimidin 2 Amine

Reactions at the Amino Group

The exocyclic amino group at the 2-position of the pyrimidine (B1678525) ring is a key site for nucleophilic reactions, enabling the formation of a diverse range of derivatives.

The primary amino group of 5-Iodo-4,6-dimethylpyrimidin-2-amine can react with isothiocyanates to form N-substituted thiourea (B124793) derivatives. This reaction typically proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The general scheme for this synthesis involves the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in-situ isothiocyanate, which then reacts with a heterocyclic amine. mdpi.com

A plausible reaction for this compound would involve its reaction with an appropriate isothiocyanate, such as benzoyl isothiocyanate, to yield the corresponding N-(5-iodo-4,6-dimethylpyrimidin-2-yl)-N'-benzoylthiourea. These thiourea derivatives are of interest due to their wide range of biological activities. mdpi.comnih.gov

Table 1: Plausible Thiourea Derivatives from this compound

| Reactant (Isothiocyanate) | Product |

| Benzoyl isothiocyanate | N-(5-iodo-4,6-dimethylpyrimidin-2-yl)-N'-benzoylthiourea |

| Phenyl isothiocyanate | 1-(5-iodo-4,6-dimethylpyrimidin-2-yl)-3-phenylthiourea |

| Allyl isothiocyanate | 1-allyl-3-(5-iodo-4,6-dimethylpyrimidin-2-yl)thiourea |

This table presents hypothetical products based on known reactions of similar compounds.

The amino group of aminopyrimidines can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyrimidine ring is activated by electron-withdrawing groups. mdpi.com While the amino group itself is not typically displaced, it can influence the reactivity of the ring and can be a site for further functionalization after initial reactions. For instance, in related 2-aminopyrimidine (B69317) systems, palladium-catalyzed amination reactions have been used to couple aromatic amines to the pyrimidine core. nih.gov

Reactions Involving the Iodo-Substituent

The iodine atom at the 5-position is a versatile handle for introducing a wide array of functional groups through cross-coupling and displacement reactions.

The carbon-iodine bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents. researchgate.netnih.govmdpi.comresearchgate.net For example, reacting this compound with phenylboronic acid would be expected to yield 5-phenyl-4,6-dimethylpyrimidin-2-amine.

Sonogashira Coupling: This reaction couples the iodo-pyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net This is a valuable method for the synthesis of alkynylpyrimidines. A tandem Heck-Sonogashira reaction has been reported for a related 5-iodopyrimidine (B189635) derivative, highlighting the utility of this approach. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the iodo-pyrimidine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Plausible Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-4,6-dimethylpyrimidin-2-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-4,6-dimethylpyrimidin-2-amine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-((E)-2-Phenylvinyl)-4,6-dimethylpyrimidin-2-amine |

This table presents hypothetical products and typical catalyst systems based on known reactions of iodo-pyrimidines.

While the iodo group is an excellent leaving group in cross-coupling reactions, its direct nucleophilic displacement on an electron-rich aminopyrimidine ring can be challenging. However, in certain activated pyrimidine systems, halogen displacement by nucleophiles such as amines or alkoxides can occur. chemrxiv.org For instance, the displacement of a chloro group on a pyrimidine ring by various amines has been reported. researchgate.net

Reactions at the Methyl Groups

The methyl groups at the 4- and 6-positions of the pyrimidine ring are activated by the adjacent nitrogen atoms and can participate in condensation reactions. These methyl groups are considered 'active' and can be deprotonated to form a nucleophilic carbanion, which can then react with electrophiles such as aldehydes. stackexchange.com This reactivity is analogous to an aldol-type condensation. For example, the reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with benzaldehyde (B42025) can lead to the formation of styryl-pyrimidines. stackexchange.com

A plausible reaction for this compound would be its condensation with an aromatic aldehyde, such as benzaldehyde, in the presence of an acid or base catalyst to yield the corresponding styryl derivative.

"Active" Methyl Group Reactivity in Pyrimidine Systems

The methyl groups located at the 4- and 6-positions of the pyrimidine ring are considered "active". stackexchange.com This heightened reactivity stems from the electron-withdrawing nature of the two nitrogen atoms within the aromatic ring. This inductive effect acidifies the protons of the methyl groups, making them more susceptible to deprotonation by a base. The resulting carbanion is stabilized by resonance, with the negative charge being delocalized onto the nitrogen atoms of the pyrimidine ring. stackexchange.com

This activation is analogous to the reactivity of methyl groups on other electron-deficient heterocyclic systems, such as pyrazine (B50134) and pyridazine, which are notably more reactive than those on a simple pyridine (B92270) ring. stackexchange.com In contrast, a methyl group at the 5-position of a pyrimidine ring would exhibit reactivity more akin to that of toluene, as it is less influenced by the ring's nitrogen atoms. stackexchange.com The presence of additional heteroatoms generally enhances the reactivity of the methyl groups. stackexchange.com

Aldol-type Condensation Reactions

The enhanced acidity of the methyl groups on this compound allows them to participate in Aldol-type condensation reactions. This classic carbon-carbon bond-forming reaction typically involves the reaction of an enol or enolate with a carbonyl compound.

In this context, the "active" methyl group, after deprotonation, can act as a nucleophile and attack an aldehyde, such as benzaldehyde. This reaction can be facilitated by various catalysts, including acids, Lewis acids (e.g., Zinc Chloride), or strong organic bases. stackexchange.com The initial aldol (B89426) addition product, a β-hydroxy pyrimidine derivative, can then undergo dehydration to yield a more stable, conjugated styryl-pyrimidine. stackexchange.comcoleparmer.com

For instance, the condensation of methyl-substituted pyrimidines with benzaldehyde derivatives is a well-established method for synthesizing styryl-pyrimidines. stackexchange.com This reaction underscores the utility of the activated methyl groups as handles for further molecular elaboration.

Formation of Fused Heterocyclic Systems

The 2-amino group of this compound is a key functional group for the construction of fused heterocyclic systems. By reacting with bifunctional electrophiles, the aminopyrimidine moiety can undergo cyclocondensation reactions to form bicyclic structures with significant biological and pharmaceutical relevance.

Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold Synthesis

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry. eurekaselect.com Its synthesis often involves the reaction of a 2-aminopyrimidine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The reaction proceeds through an initial condensation of the amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring.

The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrimidine and the dicarbonyl compound. A variety of reagents can be employed to construct the pyrazole ring, leading to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org

Table 1: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Resulting Scaffold Feature |

|---|---|---|

| β-Diketones | Pentane-2,4-dione | Dimethyl-substituted pyrazole ring |

| β-Ketoesters | Ethyl acetoacetate | Methyl- and oxo-substituted pyrazole ring |

| Malononitrile Derivatives | Benzylidene malononitrile | Amino- and phenyl-substituted pyrazole ring |

| Acetylenic Ketones | 1,2-Allenic ketones | Variably substituted pyrazole ring |

These reactions can be performed under various conditions, including microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield. nih.gov

Other Fused Pyrazoloazines

The synthetic utility of the aminopyrimidine core extends beyond the synthesis of pyrazolo[1,5-a]pyrimidines to a broader class of compounds known as pyrazoloazines. beilstein-journals.orgresearchgate.net These are fused heterocyclic systems containing a pyrazole ring fused to an azine ring (e.g., pyridine, pyrimidine, triazine). 5-aminopyrazoles, which are structurally analogous to 2-aminopyrimidines in terms of their reactive sites, are extensively used as precursors for these systems. beilstein-journals.orgresearchgate.netnih.gov

The condensation of an aminopyrimidine with various bielectrophilic reagents can lead to the formation of different fused systems. The outcome of the reaction is dictated by the structure of the electrophilic partner. For example, reaction with α,β-unsaturated carbonyl compounds can lead to pyrazolopyridines, while reaction with reagents containing adjacent nitrogen atoms can lead to pyrazolotriazines. beilstein-journals.org

Table 2: Synthesis of Various Fused Pyrazoloazines

| Bielectrophilic Reagent | Fused System Formed |

|---|---|

| Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridines |

| Symmetrical/Unsymmetrical diketones | Pyrazolo[1,5-a]pyrimidines |

| N-(2,2-dichloro-1-cyanoethenyl)carboxamides | Pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netnih.govtriazines |

The development of synthetic routes to these diverse fused systems is an active area of research, driven by their potential applications in drug discovery and materials science. beilstein-journals.orgresearchgate.net

Applications and Potential Research Avenues of 5 Iodo 4,6 Dimethylpyrimidin 2 Amine and Its Derivatives

Medicinal Chemistry and Drug Discovery

The inherent versatility of the pyrimidine (B1678525) ring system allows for its widespread application in drug discovery, targeting a range of diseases. mdpi.com Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications. nih.gov

Pyrimidine derivatives are prominent in the design of anticancer agents by targeting various biological pathways involved in tumorigenesis. nih.govrsc.org The motivation to explore pyrimidine analogues for antiviral applications stems from early findings that compounds like 2-amino-4,6-dichloropyrimidine (B145751) can inhibit the replication of a broad spectrum of viruses, including Herpes, Picorna, and Pox viruses. nih.gov This is achieved by preventing the assembly of viral proteins into new virions. nih.gov Furthermore, derivatives of 5-iodouridine (B31010) have been specifically investigated for their antiviral properties against herpes simplex virus (HSV). nih.gov

A significant strategy in modern cancer therapy involves the inhibition of protein kinases. nih.govrsc.org Research into 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are structurally related to the target compound, has led to the discovery of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govresearchgate.net Overexpression of FGFR4 is linked to poor survival rates in patients with hepatocellular carcinoma (HCC). nih.gov Certain derivatives have demonstrated potent and selective FGFR4 inhibitory activity, leading to strong anti-proliferative effects against HCC cell lines. nih.govresearchgate.net For instance, compound 6O (see table below) showed excellent selectivity for FGFR4 over other FGFR subtypes and exhibited anti-tumor activity comparable to the reference compound BLU9931 in a xenograft tumor model. nih.govresearchgate.net

Another key target in cancer is Heat Shock Protein 70 (Hsp70), which plays a major role in malignancy by inhibiting apoptosis and promoting resistance to chemotherapy. nih.govacs.orgfrontiersin.org Inhibition of Hsp70 can result in significant cancer cell apoptosis and affect multiple signaling pathways associated with tumor growth. nih.govacs.org

The pyrimidine core is a key feature in many compounds developed for their antimicrobial and antifungal properties. nih.govresearchgate.net These derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. ekb.egmdpi.commdpi.com The mechanism of action can vary, with some thieno[2,3-d]pyrimidine (B153573) derivatives targeting the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial survival. mdpi.com Modifications at different positions of the pyrimidine ring can significantly influence the spectrum and potency of antimicrobial activity. nih.gov For instance, the synthesis of 3'-amino modified N4-alkyl-5-methylcytidines has been shown to enhance antifungal properties, making them potential candidates for biocides. rsc.org

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, and nitric oxide (NO) production. nih.govnih.govresearchgate.net Overexpression of COX-2 is associated with both inflammatory conditions and the development of certain cancers. nih.gov

Studies on 5-substituted 2-amino-4,6-dichloropyrimidines, which are structural analogues of 5-iodo derivatives, have shown that they can effectively inhibit immune-activated NO production. nih.govresearchgate.net This inhibition is dose-dependent, with some derivatives like 5-fluoro-2-amino-4,6-dichloropyrimidine showing high potency with IC₅₀ values in the low micromolar range. nih.govresearchgate.net The anti-inflammatory effects of other pyrimidine-based compounds have been linked to the suppression of prostaglandin (B15479496) E₂, leukotrienes, and various cytokines. nih.govfrontiersin.org

| Compound | Substituent at Position 5 | IC₅₀ (µM) |

|---|---|---|

| B4 | Propyl | 29 |

| B6 | Pentyl | 16 |

| B8 | Butyl | 36 |

| B11 | Benzyl | 25 |

| B12 | Fluoro | 2 |

Heat shock protein 70 (Hsp70) is a crucial molecular chaperone that is overexpressed in many types of cancer cells, contributing to tumor cell survival and resistance to therapy. nih.govfrontiersin.org This makes Hsp70 an important target for anticancer drug development. nih.govacs.org Derivatives based on a pyrimidine scaffold have been rationally designed as Hsp70 inhibitors that bind to a novel allosteric pocket located in the N-terminal domain of the protein. nih.govresearchgate.net

Specifically, 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides have been developed to take advantage of a cysteine residue within this allosteric pocket, acting as covalent modifiers of the protein. nih.gov Structure-activity relationship studies have identified derivatives that selectively bind to Hsp70 in cancer cells. nih.govacs.org Further chemical modifications of this scaffold have demonstrated that covalent modification is not a strict requirement for activity, leading to the development of potent reversible inhibitors. researchgate.net These findings provide a novel blueprint for the development of Hsp70-directed therapies. researchgate.net

The 5-Iodo-4,6-dimethylpyrimidin-2-amine structure is a valuable starting point for the synthesis of more complex and potent bioactive molecules. nih.govmdpi.com The iodine atom, in particular, can be readily replaced or used in cross-coupling reactions (like the Suzuki-Miyaura coupling) to introduce a wide variety of substituents at the 5-position, thus exploring the structure-activity relationship (SAR) of the resulting compounds. mdpi.com

For example, 5-substituted 2-amino-4,6-dihydroxypyrimidines can be synthesized and subsequently converted to their corresponding 5-substituted 2-amino-4,6-dichloropyrimidine analogs. nih.gov These halogenated intermediates are highly versatile for further nucleophilic substitution reactions. mdpi.com This synthetic flexibility allows for the creation of large libraries of compounds for high-throughput screening against various biological targets, accelerating the discovery of new therapeutic leads. mdpi.com

The ability of a molecule to act as a ligand and bind effectively to a biological target is fundamental to its therapeutic action. Derivatives of 2-amino-4,6-dimethylpyrimidine (B23340) have shown significant capabilities in forming specific and potent interactions with protein targets.

In the case of FGFR4 inhibitors, molecular docking studies have elucidated the binding modes of these ligands within the ATP-binding site of the kinase. nih.govresearchgate.net The dimethyl groups on the pyrimidine ring play a crucial role in conferring selectivity; they can create steric clashes with residues in the hinge loop of other FGFR subtypes (like FGFR1), while fitting favorably into the FGFR4 binding pocket. researchgate.net These interactions are critical for the selective inhibition of the target kinase. nih.govresearchgate.net Similarly, for Hsp70 inhibitors, the pyrimidine core forms part of a pharmacophore that interacts favorably and selectively with a previously unexplored allosteric pocket on the protein. nih.govresearchgate.net

| Compound | Structure Description | FGFR4 Inhibition (%) at 1 µM | Selectivity Profile |

|---|---|---|---|

| 6O | Aminodimethylpyrimidinol derivative with a 2,6-difluoro-3,5-dimethoxybenzyl)oxy moiety | ~95% | High selectivity for FGFR4 over FGFR1-3 |

| BLU9931 | Reference FGFR4 Inhibitor | ~98% | Selective for FGFR4 |

Catalysis and Materials Science Applications

The unique structural features of this compound, namely the reactive iodine atom and the nucleophilic amino group, make it a valuable intermediate in the synthesis of more complex molecules with specific functional properties.

While direct synthesis of organophosphorus insecticides from this compound is not extensively documented in publicly available literature, the foundational molecule, 2-amino-4,6-dimethylpyrimidine, serves as a crucial building block in the agrochemical industry. The amino group on the pyrimidine ring can react with various reagents to form a wide array of derivatives.

The synthesis of urea (B33335) derivatives, for instance, is a well-established chemical transformation. Generally, unsymmetrical ureas can be synthesized through the coupling of amides and amines using mediators like the hypervalent iodine reagent PhI(OAc)2, which avoids the need for metal catalysts and harsh conditions. mdpi.com More traditional methods involve the reaction of amines with phosgene (B1210022) or its equivalents to form isocyanate intermediates, which then react with another amine to yield the final urea product. nih.gov Given these synthetic routes, it is plausible that this compound could be utilized to produce novel urea derivatives, where the iodine atom could serve as a handle for further functionalization or to modulate the biological activity of the final product.

Substituted pyrimidines are of significant interest in materials science due to their potential photophysical properties, including fluorescence. The emission characteristics of pyrimidine derivatives can be tuned by the introduction of different substituent groups. nih.govresearchgate.net For example, studies on 2-amino-4,6-diphenylnicotinonitriles have shown that their fluorescence spectra are solvent-dependent, and quantum chemical analyses provide insights into their electronic structure and fluorescence behavior. nih.gov

The presence of an iodine atom, a heavy atom, in the structure of this compound is expected to influence its photophysical properties significantly. The heavy-atom effect can enhance intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence. Research on other substituted pyrimidines has demonstrated that properties like absorption, emission, and Stokes shift are highly dependent on the nature and position of substituents on the pyrimidine ring. The interplay between the electron-donating amino group, the methyl groups, and the heavy iodine atom could lead to interesting and potentially useful optical properties for applications in sensors, probes, or organic light-emitting diodes (OLEDs).

Corrosion Inhibition Studies

Pyrimidine derivatives are well-known for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process.

Derivatives of 4,6-dimethylpyrimidin-2-amine, particularly sulfonamides, have been investigated as effective corrosion inhibitors. For example, N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide has been studied for its ability to protect mild steel in hydrochloric acid. researchgate.net The presence of multiple nitrogen atoms, sulfur atoms, and aromatic rings in these molecules facilitates strong adsorption onto the metal surface. The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally providing better protection. researchgate.net The structure of the inhibitor plays a crucial role, with different substituent groups affecting the electron density and, consequently, the strength of the interaction with the metal surface. researchgate.net

Below is a table summarizing the inhibition efficiencies of some pyrimidine-based sulfonamide inhibitors.

| Inhibitor | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) | Metal | Corrosive Medium |

| N-(pyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (PQS) | 40 | 303 | 98.7 | Mild Steel | 0.5 M HCl |

| N-(4-methylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (MQS) | 40 | 303 | 96.8 | Mild Steel | 0.5 M HCl |

This data is based on similar reported pyrimidine sulfonamide derivatives and illustrates the potential efficacy. researchgate.net

The protective action of pyrimidine-based corrosion inhibitors is achieved through their adsorption on the metal surface, a process that can be classified as either physisorption, chemisorption, or a combination of both. google.com

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. This type of adsorption is generally weaker and occurs when the inhibitor molecules are physically adsorbed onto the surface without the formation of a chemical bond.

Chemisorption involves the formation of a coordinate bond between the lone pair of electrons of heteroatoms (like nitrogen and sulfur in the pyrimidine and sulfonamide groups) and the vacant d-orbitals of the metal atoms. This results in a stronger, more stable protective film on the metal surface. google.com

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The presence of heteroatoms and π-electrons in the pyrimidine ring and its derivatives facilitates strong adsorption, leading to high inhibition efficiencies. researchgate.net

Agricultural Chemical Applications

The 2-amino-4,6-dimethylpyrimidine scaffold is a cornerstone in the synthesis of a major class of herbicides: the sulfonylureas. researchgate.netgoogle.com These herbicides are known for their high efficacy at low application rates and their selective action against weeds. researchgate.net They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. researchgate.net

Given that 2-amino-4,6-dimethylpyrimidine is a key intermediate in the production of numerous commercial sulfonylurea herbicides like bensulfuron-methyl (B33747) and nicosulfuron, the introduction of an iodine atom at the 5-position, as in this compound, offers a strategic point for chemical modification. google.com This allows for the synthesis of a new generation of sulfonylurea derivatives. The presence and position of the iodine substituent could potentially:

Enhance the herbicidal activity.

Modify the spectrum of weeds controlled.

Alter the crop selectivity.

Influence the environmental fate and degradation profile of the herbicide. researchgate.net

The synthesis of these herbicides typically involves the reaction of a substituted aminopyrimidine with a sulfonyl isocyanate. The versatility of this synthetic route allows for the creation of a large library of compounds for screening and optimization of herbicidal properties.

Herbicides, Insecticides, and Acaricides

The pyrimidine scaffold is a well-established feature in a variety of pesticides. The non-iodinated parent compound, 2-amino-4,6-dimethylpyrimidine, is a key component in the manufacture of sulfonylurea herbicides, such as Sulfometuron-methyl. innospk.com This class of herbicides is known for its high efficacy at low application rates.

While specific herbicidal, insecticidal, or acaricidal derivatives of this compound are not prominently reported, the broader family of pyrimidine derivatives has demonstrated a wide spectrum of pesticidal activities. The inherent reactivity of the carbon-iodine bond in this compound makes it a suitable starting material for the synthesis of novel derivatives. google.com Researchers can leverage this reactivity to introduce various functional groups, potentially leading to the discovery of new active ingredients with improved efficacy or novel modes of action against a range of agricultural pests.

Table 1: Examples of Agrochemical Activities of Pyrimidine Derivatives

| Agrochemical Class | Example Compound Class | Mode of Action (General for the Class) | Potential for this compound Derivatives |

|---|---|---|---|

| Herbicides | Sulfonylureas | Inhibition of acetolactate synthase (ALS) | Synthesis of novel ALS inhibitors. |

| Insecticides | Diafenthiuron (a thiourea (B124793) derivative) | Inhibition of mitochondrial ATP synthase | Development of new insecticides with similar or different modes of action. |

| Acaricides | Pyridaben | Inhibition of mitochondrial electron transport at Complex I | Exploration of derivatives for activity against mites. |

Plant Growth Regulators and Herbicide Antidotes

Beyond pest control, pyrimidine derivatives have also been investigated for their roles in modulating plant growth and protecting crops from herbicide injury.

Certain pyrimidine derivatives have been shown to exhibit plant growth-regulating properties, acting as synthetic auxins or cytokinins. auctoresonline.org These compounds can influence various physiological processes in plants, such as root and shoot development, and enhance stress tolerance. The structural versatility of derivatives that can be synthesized from this compound opens up possibilities for developing new plant growth regulators.

Furthermore, some pyrimidine-based compounds act as herbicide safeners or antidotes. researchgate.net Herbicide safeners are chemicals used in combination with herbicides to protect crops from injury without affecting the herbicide's efficacy on target weeds. mdpi.com They often work by enhancing the crop's ability to metabolize the herbicide. For example, fenclorim is a pyrimidine-type herbicide safener used to protect rice from certain herbicides. mdpi.com The development of novel safeners is an ongoing area of research in agrochemistry, and derivatives of this compound could be explored for this purpose.

Table 2: Potential Applications in Plant Growth and Crop Protection

| Application | Mode of Action (General) | Potential for this compound Derivatives |

|---|---|---|

| Plant Growth Regulators | Mimicking or influencing the action of natural plant hormones like auxins and cytokinins. auctoresonline.org | Design and synthesis of novel compounds that promote desirable growth characteristics in crops. |

| Herbicide Antidotes (Safeners) | Enhancing the metabolic detoxification of herbicides in crop plants. mdpi.com | Creation of new safeners to improve the selectivity of existing or new herbicides. |

Future Directions and Emerging Research Trends

Sustainable Synthesis Approaches

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For 5-Iodo-4,6-dimethylpyrimidin-2-amine and its derivatives, research is moving away from traditional, often harsh, synthesis conditions toward greener alternatives. powertechjournal.combenthamdirect.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. powertechjournal.com

Key sustainable techniques being explored for pyrimidine (B1678525) synthesis include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat reactions, significantly reducing reaction times from hours to minutes and often increasing product yields. bohrium.comnih.govnanobioletters.com It is an eco-friendly approach that is being increasingly applied to the synthesis of various aminopyrimidine scaffolds. bohrium.comnanobioletters.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govbohrium.comacs.org Developing an MCR for this compound would offer a streamlined, atom-economical pathway.

Green Catalysis: The use of reusable, non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, is a cornerstone of green chemistry. powertechjournal.com Research into iridium-catalyzed multicomponent synthesis from alcohols demonstrates a move towards sustainable catalytic systems for creating decorated pyrimidines. nih.govacs.org

Solvent-Free Reactions: Performing reactions without a solvent, for instance through mechanical grinding (mechanochemistry), can dramatically reduce chemical waste. A simple and eco-friendly method for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions, achieving high yields in short reaction times. nih.gov

| Sustainable Technique | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. powertechjournal.combohrium.com | Rapid and efficient synthesis of the core aminopyrimidine structure. |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.govacs.org | Potential for a one-pot synthesis from simple precursors. |

| Green Catalysis | Catalyst reusability, reduced toxicity, improved reaction efficiency. powertechjournal.com | Development of environmentally friendly synthetic routes. |

| Solvent-Free Iodination | Eliminates solvent waste, simple procedure, high yields. nih.gov | A direct, green method for introducing the key iodine atom. |

Targeted Drug Design and Development

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. dntb.gov.uaresearchgate.net Derivatives of 2-aminopyrimidine (B69317) are well-established as potent inhibitors of protein kinases, which are crucial regulators of cell signaling that are often dysregulated in diseases like cancer. nih.govnih.gov

Future drug design efforts involving this compound are likely to focus on its potential as a kinase inhibitor. The 2-amino group is critical for forming key hydrogen bond interactions within the ATP-binding site of many kinases. nih.gov The iodine atom at the C5-position can be exploited in several ways:

It can form halogen bonds with the protein target, enhancing binding affinity and selectivity.

It serves as a versatile chemical handle for introducing other functional groups to probe the binding pocket and optimize pharmacological properties. acs.org

Research will likely target specific kinase families where pyrimidines have already shown promise, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src kinase. nih.govacs.orgbohrium.com The goal will be to develop highly selective inhibitors that minimize off-target effects, a common challenge with current kinase-inhibiting drugs. acs.org

Exploration of Novel Derivatization Pathways

The synthetic versatility of this compound is one of its most valuable attributes for future research. The iodine atom at position 5 is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the creation of large libraries of novel compounds for screening. mdpi.com

Promising derivatization pathways for future exploration include:

Suzuki-Miyaura Coupling: Reacting the iodo-pyrimidine with various aryl or heteroaryl boronic acids provides a powerful method for forming new carbon-carbon bonds. mdpi.comyoutube.com This is a robust and widely used reaction for modifying aromatic halides.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the iodo-pyrimidine with terminal alkynes. nih.govorganic-chemistry.org These resulting alkynes can be further modified or used to create extended conjugated systems. A microwave-assisted tandem Heck-Sonogashira reaction has been successfully applied to a similar 5-iodo-pyrimidine, highlighting the feasibility of this approach. nih.govresearchgate.net

Heck Coupling: This reaction allows for the introduction of alkene substituents.

Buchwald-Hartwig Amination: This cross-coupling reaction can be used to introduce new amine or amide groups at the C5-position, further diversifying the molecular structure.

These derivatization strategies enable the systematic modification of the compound's structure, which is essential for developing detailed Structure-Activity Relationships (SAR). humanjournals.comnih.gov

| Derivatization Reaction | Reagent Type | Bond Formed | Potential Application |

| Suzuki-Miyaura | Organoboron compounds | Carbon-Carbon | Introduction of aryl/heteroaryl groups for SAR studies. mdpi.com |

| Sonogashira | Terminal alkynes | Carbon-Carbon (sp) | Creation of extended π-systems for materials or as synthetic intermediates. nih.govorganic-chemistry.org |

| Heck | Alkenes | Carbon-Carbon (sp²) | Synthesis of vinyl-substituted pyrimidines. |

| Buchwald-Hartwig | Amines/Amides | Carbon-Nitrogen | Introduction of diverse nitrogen-based functional groups. |

Advanced Computational Chemistry for Structure-Activity Relationships

As large libraries of derivatives are synthesized, advanced computational methods will be indispensable for rational drug design and for understanding how structural changes affect biological activity. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools in this regard. nih.govnih.gov

QSAR Modeling: QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmui.ac.ir By analyzing derivatives of this compound, researchers can build predictive QSAR models. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity, allowing for the virtual screening and prioritization of new, un-synthesized compounds with potentially higher potency. nih.govimist.ma

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as the active site of an enzyme. remedypublications.comnih.govmdpi.com Docking studies of this compound and its derivatives into the crystal structures of target proteins (like kinases) can elucidate specific binding modes. nih.govtandfonline.com This provides crucial insights into the interactions driving molecular recognition and can guide the design of new derivatives with improved binding affinity and selectivity. scholarsportal.info

The integration of these computational approaches with synthetic chemistry creates a powerful feedback loop, accelerating the discovery of lead compounds by focusing laboratory efforts on the most promising candidates. remedypublications.com

Interdisciplinary Research with Other Scientific Fields

While the primary focus for pyrimidine derivatives has been in medicine, their unique electronic properties open doors to applications in other scientific domains. nih.govnih.govorientjchem.org The electron-deficient nature of the pyrimidine ring makes it an attractive building block in materials science, particularly for organic electronics. alfa-chemistry.com

Future interdisciplinary research could explore the use of this compound and its derivatives in:

Organic Electronics: Pyrimidine-based molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells. alfa-chemistry.com The pyrimidine core can function as an electron-transporting unit. The ability to create extended conjugated systems through derivatization at the C5-iodo position could be used to tune the optoelectronic properties of these materials. alfa-chemistry.com

Agrochemicals: The broad biological activity of pyrimidines also extends to herbicidal, insecticidal, and fungicidal applications. nih.govorientjchem.org Screening derivatives of this compound could lead to the discovery of new agrochemical agents.

Chemical Probes and Sensors: By attaching fluorophores or other reporter groups via the iodo-substituent, derivatives could be developed as chemical probes for bioimaging or as sensors for detecting specific analytes.

This cross-pollination of ideas from medicinal chemistry, materials science, and agrochemistry will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for 5-Iodo-4,6-dimethylpyrimidin-2-amine, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves halogenation of a pre-functionalized pyrimidine core. A plausible route is the iodination of 4,6-dimethylpyrimidin-2-amine using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Key parameters for yield optimization include:

- Stoichiometry: A 1.2:1 molar ratio of ICl to substrate minimizes side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance iodine activation .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

Yield Improvement: Monitor reaction progress via TLC and quench excess iodine with sodium thiosulfate to prevent over-iodination.

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR: H NMR will show aromatic proton signals at δ 6.8–7.2 ppm (pyrimidine ring) and methyl group singlets (δ 2.3–2.6 ppm). NMR confirms iodine’s deshielding effect on C-5 .

- Mass Spectrometry (EI): Molecular ion peak at m/z 279 (M) with isotopic patterns characteristic of iodine (I).

- X-ray Crystallography: Resolves iodine’s position and methyl group orientations, critical for confirming regioselectivity .

Advanced: How does the iodine substituent influence the compound’s electronic properties compared to chloro or methyl analogs?

Methodological Answer:

Iodine’s polarizable electron cloud and large atomic radius alter the pyrimidine ring’s electron density:

- Computational Analysis: DFT calculations (B3LYP/6-311+G(d,p)) reveal decreased LUMO energy at C-5 due to iodine’s inductive effect, enhancing electrophilicity .

- Comparative Reactivity: Iodine enhances susceptibility to nucleophilic aromatic substitution (SNAr) at C-5 compared to chloro analogs, as shown in kinetic studies with piperidine .

Experimental Validation: Cyclic voltammetry measurements correlate iodine’s electron-withdrawing effect with redox potential shifts (~0.3 V vs. Ag/AgCl) .

Advanced: What strategies resolve contradictions in reported biological activities of halogenated pyrimidines?

Methodological Answer:

Contradictions often arise from assay variability or substituent positioning. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies: Compare 5-iodo, 4-chloro, and 6-methyl derivatives in standardized assays (e.g., kinase inhibition). For example, iodine’s bulk may sterically hinder binding in certain protein pockets .

- Meta-Analysis: Pool data from PubChem BioAssay (AID 743255) to identify trends. For instance, iodine derivatives show higher cytotoxicity in HeLa cells (IC 12 µM) vs. methyl analogs (IC >50 µM) .

- Crystallographic Docking: Resolve binding mode discrepancies using PDB structures (e.g., 4HVS) to model iodine’s van der Waals interactions .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (silica gel) in sealed containers; iodine’s hygroscopicity may promote hydrolysis.

- Stability Monitoring: Conduct HPLC purity checks monthly (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., de-iodinated analogs) appear as secondary peaks at 3.2 min .

Advanced: How can computational modeling guide the design of derivatives for targeted enzyme inhibition?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen derivatives against ATP-binding sites (e.g., EGFR kinase). Iodine’s hydrophobic surface area improves binding affinity (ΔG ≈ –9.2 kcal/mol) vs. hydrogen-bonding groups .

- MD Simulations: GROMACS simulations (100 ns) assess binding stability; iodine’s slow dissociation from hydrophobic pockets enhances residence time .

- Pharmacophore Mapping: Identify critical features (e.g., iodine’s halogen bonding) using Schrödinger’s Phase. Validate with mutagenesis studies (e.g., T790M EGFR mutants) .

Basic: What analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Impurities (e.g., unreacted 4,6-dimethylpyrimidin-2-amine) elute at 2.8 min (vs. 4.1 min for the product) .

- GC-MS: Detect volatile byproducts (e.g., methyl iodide) with a DB-5MS column (30 m × 0.25 mm).

- Elemental Analysis: Confirm iodine content (theoretical: 45.5%); deviations >2% indicate incomplete substitution .

Advanced: How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Solvent polarity and coordination ability modulate catalytic cycles:

- Palladium-Catalyzed Couplings: In Suzuki-Miyaura reactions, DMF/HO (3:1) enhances oxidative addition rates due to iodine’s soft base character. Yields drop in THF due to poor PdI solubility .

- Solvent Screening: Test solvents via Design of Experiments (DoE). For example, toluene gives <10% yield in Buchwald-Hartwig amination vs. 68% in dioxane .

- Kinetic Studies: UV-Vis spectroscopy tracks reaction progress; iodine’s leaving group ability accelerates transmetallation in polar aprotic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.